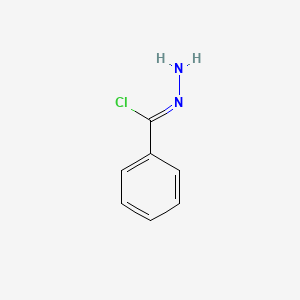![molecular formula C17H13Cl5N2O5S B13750808 (2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate CAS No. 57066-12-3](/img/no-structure.png)
(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate is a complex organic compound that features a pentachlorophenyl group and a sulfonylaminoacetyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate typically involves multiple steps. One common method includes the reaction of pentachlorophenol with an appropriate sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with an amino acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the sulfonyl group.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pentachlorophenyl ring .
Applications De Recherche Scientifique
(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: A related compound used as a pesticide and disinfectant.
Pentachlorophenyl acetate: Another derivative with similar structural features.
Uniqueness
(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate is unique due to its combination of a pentachlorophenyl group and a sulfonylaminoacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propriétés
| 57066-12-3 | |
Formule moléculaire |
C17H13Cl5N2O5S |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C17H13Cl5N2O5S/c1-8-2-4-9(5-3-8)30(27,28)24-6-10(25)23-7-11(26)29-17-15(21)13(19)12(18)14(20)16(17)22/h2-5,24H,6-7H2,1H3,(H,23,25) |
Clé InChI |
ULZVGZLJSXTZDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


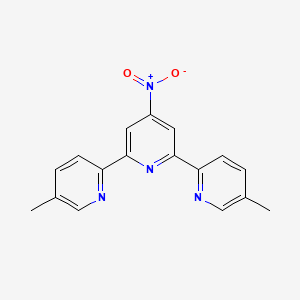
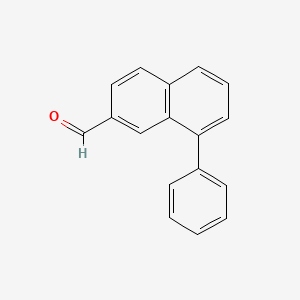
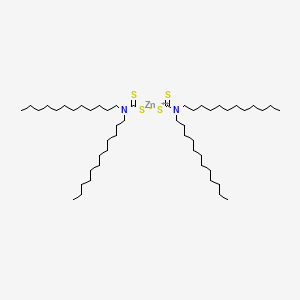
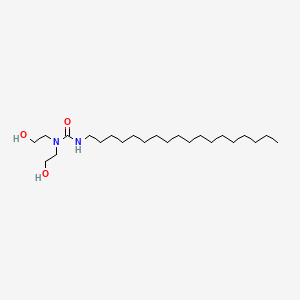
![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)

